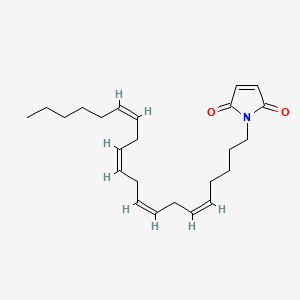

1-Icosa-5,8,11,14-tetraenylpyrrole-2,5-dione

Beschreibung

N-Arachidonyl Maleimide (NAM) is a synthetic compound characterized by a maleimide group conjugated to an arachidonyl chain. It functions as a potent and irreversible inhibitor of monoacylglycerol lipase (MAGL), the enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, NAM elevates endogenous 2-AG levels, thereby enhancing cannabinoid receptor-mediated effects. Preclinical studies demonstrate that NAM potentiates 2-AG-induced hypothermia, antinociception, and locomotor suppression in mice, effects partially mediated by CB1 receptors but also implicating non-CB1/CB2 receptors .

Eigenschaften

CAS-Nummer |

876305-42-9 |

|---|---|

Molekularformel |

C24H35NO2 |

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

1-icosa-5,8,11,14-tetraenylpyrrole-2,5-dione |

InChI |

InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-25-23(26)20-21-24(25)27/h6-7,9-10,12-13,15-16,20-21H,2-5,8,11,14,17-19,22H2,1H3 |

InChI-Schlüssel |

GZNZRHSGGQUYAP-UHFFFAOYSA-N |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCN1C(=O)C=CC1=O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCN1C(=O)C=CC1=O |

Aussehen |

Assay:>98%A solution in ethanol |

Piktogramme |

Irritant |

Synonyme |

eicosa-5Z,8Z,11Z,14Z-tetraenyl-1-pyrrole-2,5-dione |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method A: Amine and Maleic Anhydride Condensation

The most widely reported synthesis route for N-substituted maleimides, including N-arachidonyl maleimide, involves a two-step condensation-cyclization process.

Step 1: Formation of Maleamic Acid Intermediate

Arachidonyl amine (5Z,8Z,11Z,14Z-eicosatetraen-1-amine) is reacted with maleic anhydride in anhydrous diethyl ether. The reaction proceeds via nucleophilic attack of the amine on the anhydride, yielding N-arachidonyl maleamic acid.

$$

\text{Arachidonyl amine} + \text{Maleic anhydride} \rightarrow \text{N-Arachidonyl maleamic acid}

$$

Step 2: Cyclization to Maleimide

The maleamic acid intermediate is treated with acetic anhydride and sodium acetate under reflux. Acid catalysis promotes intramolecular cyclization, eliminating water and forming the maleimide ring.

$$

\text{N-Arachidonyl maleamic acid} \xrightarrow{\text{Acetic anhydride, NaOAc}} \text{N-Arachidonyl maleimide}

$$

Key Parameters

Method B: Mitsunobu Reaction with Primary Alcohols

An alternative route employs the Mitsunobu reaction to couple arachidonyl alcohol with maleimide. This method is advantageous when the alcohol derivative is more readily available than the amine.

Reaction Scheme

Arachidonyl alcohol, maleimide, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) are combined in anhydrous tetrahydrofuran (THF). The reaction proceeds via an oxidative coupling mechanism, yielding N-arachidonyl maleimide.

$$

\text{Arachidonyl alcohol} + \text{Maleimide} \xrightarrow{\text{PPh₃, DEAD}} \text{N-Arachidonyl maleimide}

$$

Key Parameters

- Solvent: Anhydrous THF.

- Temperature: Room temperature.

- Yield: ~50–65% for similar N-alkyl maleimides.

Reaction Optimization and Conditions

Solvent and Initiator Effects

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilicity in Method A, while ethereal solvents minimize side reactions. For Method B, THF’s moderate polarity balances solubility and reactivity.

Table 1: Comparative Analysis of Synthesis Methods

| Parameter | Method A (Amine Route) | Method B (Mitsunobu Route) |

|---|---|---|

| Starting Material | Arachidonyl amine | Arachidonyl alcohol |

| Reaction Time | 6–8 hours | 12–24 hours |

| Typical Yield | 60–75% | 50–65% |

| Byproducts | Minimal | Triphenylphosphine oxide |

| Scalability | High | Moderate |

Purity and Side Reactions

N-Arachidonyl maleimide is prone to hydrolysis under acidic or basic conditions due to the maleimide ring’s electrophilicity. Strict anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical. Thiol-containing impurities (e.g., from solvents) must be avoided, as maleimides rapidly react with thiols via Michael addition. Pre-treatment with N-ethyl maleimide (NEM) can quench residual thiols.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using hexane/ethyl acetate gradients. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >95% purity.

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 6.70 (s, 2H, maleimide protons), 5.30–5.40 (m, 8H, arachidonyl double bonds), 2.80 (t, 2H, J = 6.5 Hz, CH₂ adjacent to maleimide).

- IR : 1705 cm⁻¹ (C=O stretch), 690 cm⁻¹ (C=C maleimide).

Challenges and Considerations

Stability of Arachidonyl Moieties

The polyunsaturated arachidonyl chain is susceptible to oxidation. Synthesis must be conducted under oxygen-free conditions, with antioxidants like butylated hydroxytoluene (BHT) added to storage solutions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Arachidonylmaleimid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Epoxide oder hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in gesättigte Derivate umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) ist eine typische Methode.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Epoxide oder hydroxylierte Derivate.

Reduktion: Gesättigte Derivate.

Substitution: Verschiedene substituierte Maleimide, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Endocannabinoid System Studies

NAM has been extensively used in research to elucidate the physiological roles of endocannabinoids. Its ability to unmask 2-AG activity has been demonstrated in various experimental models:

- In Vivo Studies : In mouse models, NAM has shown to produce effects consistent with cannabinoid activity, such as hypothermia and antinociception, which are sensitive to cannabinoid receptor antagonists .

- In Vitro Assays : NAM increases endogenous levels of 2-AG in brain tissue and enhances its potency in G-protein activation assays .

Potential Therapeutic Uses

Given its role in modulating the endocannabinoid system, NAM may have therapeutic applications in:

- Pain Management : By enhancing 2-AG levels, NAM could provide a novel approach to treating chronic pain conditions.

- Neuroprotection : Increased 2-AG levels may offer neuroprotective benefits in neurodegenerative diseases by modulating inflammation and excitotoxicity.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of NAM:

Wirkmechanismus

N-Arachidonyl Maleimide exerts its effects primarily through the inhibition of monoacylglycerol lipase. This enzyme is responsible for the hydrolysis of 2-arachidonyl glycerol into arachidonic acid and glycerol. By inhibiting this enzyme, N-Arachidonyl Maleimide increases the levels of 2-arachidonyl glycerol in the brain, thereby potentiating its pharmacological and biochemical effects . The inhibition is achieved through the covalent binding of the maleimide group to a critical cysteine residue in the enzyme’s substrate-binding site .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

MAGL Inhibitors

Key Differences :

- Potency : JZL184 is more potent (IC50 = 8 nM) than NAM (IC50 = 140 nM), but NAM’s irreversible binding provides sustained MAGL inhibition .

- Mechanism : NAM uniquely potentiates 2-AG’s in vivo effects (e.g., hypothermia, catalepsy) through MAGL inhibition, while JZL184 primarily enhances 2-AG-mediated analgesia .

Maleimide-Based Compounds

Key Differences :

- Substituent Effects : The arachidonyl chain in NAM confers lipid solubility and MAGL affinity, whereas sulfur-containing derivatives (e.g., 3,4-bis(arylthio)maleimides) exhibit antimicrobial properties via redox modulation .

- Therapeutic Scope: NAM’s role in endocannabinoid modulation contrasts with anticancer or antimicrobial maleimides, highlighting structural versatility .

Pharmacological and Biochemical Profiles

In Vivo Efficacy

- NAM: At 1 mg/kg, NAM synergizes with exogenous 2-AG to induce CB1-mediated hypothermia and antinociception in mice, effects only partially reversed by CB1 antagonist SR141716A .

- JZL184 : At 8 mg/kg, JZL184 elevates brain 2-AG levels by >8-fold, producing CB1-dependent analgesia without tolerance .

- URB602: Limited in vivo efficacy due to poor selectivity and rapid metabolism .

Enzyme Inhibition Kinetics

Biologische Aktivität

N-Arachidonyl maleimide (NAM) is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the metabolism of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). The biological activity of NAM has been extensively studied, revealing its potential therapeutic applications and mechanisms of action within the endocannabinoid system.

NAM acts primarily as an irreversible inhibitor of MAGL, with an IC50 value of approximately 140 nM, which indicates its high potency in blocking the degradation of 2-AG . By inhibiting MAGL, NAM increases the levels of 2-AG in the brain, thereby enhancing its pharmacological effects. This mechanism is particularly significant as 2-AG is known to exert various physiological effects through cannabinoid receptors CB1 and CB2.

In Vivo and In Vitro Studies

Research has demonstrated that NAM enhances the activity of 2-AG in vivo. In a tetrad assay conducted on mice, the administration of NAM alongside 2-AG resulted in significant effects such as hypothermia, antinociception, and catalepsy—effects typically associated with cannabinoid receptor activation . Notably, these effects were partially mediated by CB1 receptors, as evidenced by their attenuation in mice lacking these receptors. However, residual effects suggested the involvement of additional non-CB1/non-CB2 mechanisms .

Study 1: Pharmacological Effects of NAM

In a study assessing the pharmacological effects of NAM on 2-AG, researchers found that while 2-AG alone did not produce significant behavioral changes at lower doses, combining it with NAM resulted in dose-dependent increases in hypothermia and antinociception. This study underscores NAM's role in unmasking the effects of cannabinoids .

Study 2: Selectivity for Endocannabinoids

Another critical aspect of NAM's biological activity is its selectivity. Unlike other endocannabinoids such as anandamide (AEA), NAM specifically enhances the potency of 2-AG without similarly affecting AEA's action. This selectivity was confirmed through G-protein activation assays where NAM increased 2-AG's efficacy but had no effect on AEA .

Data Table: Key Findings on N-Arachidonyl Maleimide

Implications for Therapeutic Applications

The ability of NAM to modulate endocannabinoid levels positions it as a valuable tool for research into the endocannabinoid system's role in various physiological processes. The elevation of 2-AG levels could have potential therapeutic implications for conditions such as pain management, anxiety disorders, and neurodegenerative diseases. Furthermore, understanding the non-CB1/non-CB2 pathways activated by NAM may lead to novel therapeutic strategies that leverage these alternative mechanisms.

Q & A

Q. What experimental evidence supports NAM as a selective monoacylglycerol lipase (MAGL) inhibitor?

NAM demonstrates irreversible MAGL inhibition with an IC50 of 140 nM, validated through biochemical assays and in vivo studies. In vitro, NAM increases endogenous 2-arachidonoylglycerol (2-AG) levels in brain tissues by blocking MAGL-mediated hydrolysis . In vivo, NAM potentiates 2-AG-induced hypothermia and catalepsy in mice, effects reversed by the CB1 antagonist SR141716A, confirming MAGL-specific activity .

Q. How can researchers assess MAGL inhibition efficacy in vitro?

Key methodologies include:

- [<sup>35</sup>S]GTPγS binding assays : Measures G-protein activation in brain homogenates after MAGL inhibition by NAM. Baseline binding is subtracted to calculate net stimulation, expressed as a percentage of baseline activity .

- Liquid chromatography/mass spectrometry (LC/MS) : Quantifies 2-AG and anandamide (AEA) levels in tissues pre- and post-NAM treatment, with FAAH/MAGL inhibitors (e.g., URB597) used as controls .

Q. What are the standard in vivo models for studying NAM’s pharmacological effects?

Mouse models are commonly used to evaluate:

- Thermoregulation : Rectal temperature changes post-NAM administration.

- Antinociception : Tail-flick latency tests (maximal 10-sec cutoff to prevent tissue damage).

- Motor effects : Ring immobility and spontaneous activity measurements. Doses (1–10 mg/kg) are administered intraperitoneally in a vehicle of ethanol, Emulphor-620, and saline (1:1:18) .

Advanced Research Questions

Q. How does NAM resolve contradictions in ligand availability during nanoparticle conjugation?

Maleimide groups on PEG-PLGA nanoparticles exhibit limited surface availability (≤50%) due to PEG-PLGA miscibility, reducing ligand conjugation efficiency. Researchers can:

Q. What methodological challenges arise in quantifying maleimide groups in bioconjugates?

Traditional spectrophotometry (302 nm) is insensitive (ε = 620 M<sup>-1</sup>cm<sup>-1</sup>) and confounded by protein absorbance. Solutions include:

Q. How do reaction conditions influence thiol-maleimide conjugation efficiency?

Selectivity and kinetics depend on:

- Solvent : Chloroform favors base-initiated mechanisms, while DMF promotes nucleophilic pathways.

- Initiators : Tertiary amines (e.g., triethylamine) accelerate thiol-Michael additions, whereas phosphines enable radical-mediated reactions.

- Thiol pKa : Low-pKa thiols (e.g., thiophenol) react faster under base-free conditions .

Q. What evidence suggests NAM’s effects involve non-CB1/non-CB2 receptors?

NAM-induced 2-AG effects are partially reversed by SR141716A (CB1 antagonist) but persist in CB1<sup>-/-</sup> mice, implying GPR55 or other orphan receptor involvement. Co-administration with CB2/GPR55 antagonists (e.g., SR144528) is recommended to isolate novel pathways .

Q. How stable are thiosuccinimide linkages in NAM-based bioconjugates?

Thiosuccinimide bonds are prone to hydrolysis and retro-Michael reactions in vivo. To enhance stability:

- Use next-gen maleimides (e.g., DBCO-maleimide) for strain-promoted cycloadditions.

- Conduct stability assays : Incubate conjugates in plasma (37°C, pH 7.4) and monitor degradation via LC/MS .

Methodological Best Practices

Q. How to optimize maleimide availability in nanoparticle functionalization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.